Cisapride

Description

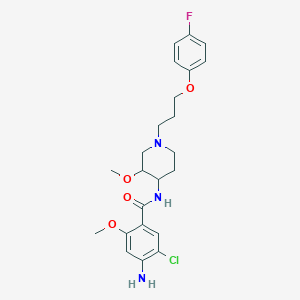

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel. |

|---|---|

Numéro CAS |

104860-73-3 |

Formule moléculaire |

C23H29ClFN3O4 |

Poids moléculaire |

465.9 g/mol |

Nom IUPAC |

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |

Clé InChI |

DCSUBABJRXZOMT-UHFFFAOYSA-N |

SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

SMILES canonique |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Color/Form |

White to slightly biege powde |

Autres numéros CAS |

81098-60-4 |

Solubilité |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |

Synonymes |

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |

Origine du produit |

United States |

Foundational & Exploratory

Cisapride's Mechanism of Action on Enteric Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility by primarily acting on the enteric nervous system.[1] Its principal mechanism involves agonism at serotonin 5-HT4 receptors, which facilitates the release of acetylcholine from myenteric plexus neurons.[2][3][4] This action increases smooth muscle contraction and coordination throughout the gastrointestinal tract.[5][6] However, this compound's clinical use has been significantly restricted due to serious cardiac side effects, primarily stemming from its potent blockade of the hERG potassium channel.[7][8][9] This guide provides an in-depth analysis of this compound's molecular interactions with enteric neurons, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: 5-HT4 Receptor Agonism

This compound's prokinetic effects are predominantly mediated through its activity as a serotonin 5-HT4 receptor agonist.[1][2] By binding to and activating 5-HT4 receptors on presynaptic terminals of cholinergic enteric neurons, this compound enhances the release of acetylcholine (ACh).[2][3][10] This increased ACh availability at the neuromuscular junction of the gut wall stimulates muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic waves.[2] This indirect parasympathomimetic action is central to its therapeutic effects in conditions like gastroparesis and gastroesophageal reflux disease (GERD).[5][11]

Signaling Pathway of this compound-Induced Acetylcholine Release

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]

- 3. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. This compound. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cisapride's Affinity for the 5-HT4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of cisapride for the serotonin 4 (5-HT4) receptor. This compound, a gastroprokinetic agent, exerts its primary therapeutic effects through its agonist activity at this receptor subtype. This document details the quantitative binding data, the experimental methodologies used to determine these values, and the downstream signaling pathways activated by this compound's interaction with the 5-HT4 receptor.

Quantitative Binding Affinity of this compound for the 5-HT4 Receptor

The binding affinity of this compound for the 5-HT4 receptor has been characterized in numerous studies, primarily through radioligand binding assays. These assays determine the concentration of a ligand required to occupy a certain proportion of receptors. The key parameters used to quantify this interaction are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pKi, which is the negative logarithm of the Ki.

The following table summarizes the quantitative binding data for this compound at the 5-HT4 receptor from various sources. It is important to note that variations in experimental conditions, such as the radioligand used, tissue preparation, and incubation parameters, can influence these values.

| Species | Tissue/System | Radioligand | Ki (nM) | IC50 (nM) | pKi | Reference |

| Human | Caudate | [³H]-GR113808 | 158.48 | - | 6.80 | PDSP |

| Rat | Cloned Receptor | [³H]-GR113808 | 122 | - | 6.91 | PDSP |

| Guinea Pig | Striatal Membranes | [³H]-GR113808 | - | - | - | [1] |

Note: pKi values were calculated from the provided Ki values using the formula pKi = -log10(Ki).

This compound also exhibits affinity for other receptors, most notably the human Ether-a-go-go-Related Gene (hERG) potassium channel, with an IC50 value of 9.4 nM[2][3]. This off-target activity is a critical consideration in its safety profile.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the 5-HT4 receptor is predominantly achieved through competitive radioligand binding assays. A common methodology involves the use of a radiolabeled 5-HT4 receptor antagonist, such as [³H]-GR113808, to label the receptors.

Principle of the Assay

In this competitive binding assay, a fixed concentration of the radioligand ([³H]-GR113808) is incubated with a preparation of membranes from tissues or cells expressing the 5-HT4 receptor. The binding of the radioligand to the receptor is then measured in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with the radioligand for binding to the 5-HT4 receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand[1][4][5].

Generalized Protocol

-

Membrane Preparation: Tissues (e.g., guinea pig striatum, human caudate) or cells expressing the 5-HT4 receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated in a reaction mixture containing:

-

A fixed concentration of the radioligand (e.g., [³H]-GR113808).

-

Varying concentrations of unlabeled this compound.

-

Assay buffer (typically a Tris-based buffer at a specific pH). The incubation is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection and Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT4 Receptor Signaling Pathway

This compound acts as an agonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a downstream signaling cascade that is primarily mediated by adenylyl cyclase and cyclic AMP (cAMP).

Caption: 5-HT4 Receptor Gs-Protein Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound for the 5-HT4 receptor.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. This compound, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride Downstream Signaling Pathways: A Technical Guide

Abstract: Cisapride is a gastroprokinetic agent, formerly used to treat gastrointestinal motility disorders.[1][2] Its clinical application was largely terminated due to severe cardiac side effects, including QT interval prolongation and life-threatening arrhythmias.[3][4] This guide provides an in-depth technical overview of the primary and off-target downstream signaling pathways of this compound. We will detail its mechanism as a serotonin 5-HT₄ receptor agonist, which confers its therapeutic prokinetic effects, and its high-affinity blockade of the hERG potassium channel, which is responsible for its cardiotoxicity. This document includes quantitative pharmacological data, detailed experimental protocols, and visualizations of the key molecular pathways and workflows.

Primary Signaling Pathway: 5-HT₄ Receptor Agonism

This compound's therapeutic efficacy as a prokinetic agent stems from its function as a selective serotonin 5-HT₄ receptor agonist.[5][6] Activation of these receptors, which are Gs-protein coupled and located on enteric neurons in the myenteric plexus, initiates a signaling cascade that enhances the release of acetylcholine (ACh).[5][7][8] The subsequent stimulation of muscarinic receptors on smooth muscle cells leads to increased gastrointestinal motility.[6]

The canonical pathway is as follows:

-

Receptor Binding: this compound binds to and activates the 5-HT₄ receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Neurotransmitter Release: PKA activation ultimately facilitates the release of acetylcholine (ACh) from presynaptic terminals in the myenteric plexus.[6][7]

-

Physiological Effect: ACh acts on muscarinic receptors on gastrointestinal smooth muscle, increasing contractile activity and accelerating transit.[6]

Quantitative Data: 5-HT₄ Receptor Affinity

The following table summarizes key quantitative metrics for this compound's interaction with the 5-HT₄ receptor.

| Parameter | Value | Species/Tissue | Comments | Reference |

| EC₅₀ | 140 nM | Not Specified | Agonist activity at the 5-HT₄ receptor. | [9] |

| Potency | 1.9x > 5-HT | Guinea Pig Striatum | Measured in a competitive binding assay against ³H-GR113808. | [10] |

| Potency | 4.3x > Mosapride | Guinea Pig Striatum | Measured in a competitive binding assay against ³H-GR113808. | [10] |

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]

-

Objective: To determine the affinity of this compound for the 5-HT₄ receptor.

-

Materials:

-

Tissue Preparation: Homogenates of guinea pig striatum, known to have a high concentration of 5-HT₄ receptors.[13][14]

-

Radioligand: [³H]-GR113808, a high-affinity 5-HT₄ receptor antagonist.[13][15]

-

Test Compound: this compound, dissolved in an appropriate vehicle.

-

Incubation Buffer: e.g., Tris-HCl buffer with appropriate ions.

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Scintillation counter for detecting radioactivity.

-

-

Procedure:

-

Tissue Preparation: Guinea pig striatum is dissected and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is resuspended to a specific protein concentration.[14]

-

Competition Binding: A fixed concentration of [³H]-GR113808 is incubated with the membrane homogenate in the presence of varying concentrations of unlabeled this compound.[12]

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808 (IC₅₀) is determined. Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand). The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

This functional assay measures the downstream consequence of Gs-protein coupled receptor activation.

-

Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation.

-

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP and amplify the signal.

-

Test Compound: this compound at various concentrations.

-

Forskolin: A direct activator of adenylyl cyclase, used as a positive control.

-

cAMP Detection Kit: Typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[16][17]

-

-

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates (e.g., 384-well).[17]

-

Pre-incubation: Cells are washed and pre-incubated in a stimulation buffer containing a PDE inhibitor.

-

Stimulation: Cells are treated with varying concentrations of this compound (or forskolin for positive control) and incubated for a specific time to allow for cAMP production.

-

Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

-

Detection: The cAMP detection reagents from the kit are added. In a typical competitive immunoassay format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[16][17]

-

Signal Reading: The plate is read on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in the cell lysates is interpolated from this curve. Dose-response curves for this compound are plotted to determine the EC₅₀ value.

-

Off-Target Signaling: hERG Potassium Channel Blockade

The primary safety concern and reason for this compound's market withdrawal is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][18] This channel is critical for cardiac repolarization, specifically conducting the rapid component of the delayed rectifier potassium current (IKr).[19][20]

Inhibition of the hERG channel by this compound delays cardiac repolarization, which manifests on an electrocardiogram (ECG) as a prolongation of the QT interval. This can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes.[3][21] The blockade is state-dependent, with this compound showing a higher affinity for the open and/or inactivated states of the channel, meaning the block is more pronounced when the channel is active.[19][21]

Quantitative Data: hERG Channel Inhibition

This compound is a high-affinity hERG blocker, with IC₅₀ values in the low nanomolar range, which overlap with therapeutic plasma concentrations.[21] The reported IC₅₀ can vary based on experimental conditions such as temperature and the voltage protocol used.[21][22]

| Parameter | Value | Cell Line | Experimental Conditions | Reference |

| IC₅₀ | 6.5 nM | HEK293 | Whole-cell patch-clamp at 22°C. | [20] |

| IC₅₀ | 6.7 nM | Mammalian Cells | Measured at the end of prolonged (20s) depolarizing steps to +20 mV. | [3] |

| IC₅₀ | 9.4 nM | Not Specified | Potent hERG channel blocker. | [9] |

| IC₅₀ | 16.4 nM | CHO-K1 | Whole-cell patch-clamp at 20-22°C. | [21] |

| IC₅₀ | 23.6 nM | CHO-K1 | Whole-cell patch-clamp at 37°C. | [21] |

| IC₅₀ | 44.5 nM | Mammalian Cells | Measured from tail currents at -40 mV following a 2s depolarization to +20 mV. | [3] |

| IC₅₀ Range | 7 - 72 nM | HEK293 | Value varied depending on the command waveform used in patch-clamp recordings at 37°C. | [22][23] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.

-

Objective: To measure the inhibitory effect of this compound on hERG channel currents.

-

Materials:

-

Cell Line: HEK293 or CHO cells stably transfected with the hERG gene.[21][22]

-

External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal (Pipette) Solution: Mimics the intracellular ionic environment (e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP).[21]

-

Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.

-

Micromanipulator, amplifier, and data acquisition system (e.g., pCLAMP software).[19]

-

Test Compound: this compound, applied via perfusion of the external solution.

-

-

Procedure:

-

Cell Preparation: Cells expressing hERG channels are plated on coverslips and placed in a recording chamber on an inverted microscope.

-

Pipette Positioning: A glass micropipette filled with internal solution is precisely positioned against the cell membrane using a micromanipulator.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. This electrically isolates the small patch of membrane under the pipette.[24]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. The voltage across the cell membrane can now be controlled ("clamped").

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the deactivating "tail current," which is a hallmark of hERG.[3][19]

-

Drug Application: After recording stable baseline currents, the external solution containing this compound at a known concentration is perfused into the chamber.

-

Data Recording: The effect of the drug on the hERG current amplitude is recorded until a steady-state block is achieved.[24]

-

Data Analysis: The percentage of current inhibition is calculated for several this compound concentrations. These data are then fitted to a concentration-response curve to determine the IC₅₀ value.

-

Conclusion

The pharmacological profile of this compound is a clear illustration of the complexities of drug action, defined by two distinct and clinically significant downstream signaling pathways. Its intended therapeutic effect is mediated by agonism at the 5-HT₄ receptor, triggering a Gs-protein/cAMP-dependent cascade that enhances acetylcholine release and promotes gastrointestinal motility. Conversely, its severe, unintended toxicity arises from the high-affinity, off-target blockade of the cardiac hERG potassium channel, which disrupts normal cardiac repolarization and creates a substrate for fatal arrhythmias. For drug development professionals, the story of this compound serves as a critical case study, underscoring the necessity of comprehensive off-target screening and a thorough understanding of a compound's full signaling profile to ensure both efficacy and safety.

References

- 1. This compound. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]

- 10. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: this compound versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. fda.gov [fda.gov]

The Pharmacodynamics of Cisapride in Isolated Gut Tissue: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of cisapride, a gastroprokinetic agent, with a specific focus on its actions in isolated gut tissue preparations. This document details the molecular mechanisms, experimental protocols for investigation, and quantitative data derived from key studies.

Core Mechanism of Action

This compound's primary mechanism of action in the gut is the selective agonism of serotonin type 4 (5-HT4) receptors located on enteric neurons.[1][2] This interaction initiates a signaling cascade that facilitates the release of acetylcholine (ACh) from the myenteric plexus, thereby enhancing gastrointestinal motility.[2][3][4] Unlike other prokinetic agents, this compound does not possess significant antidopaminergic properties, which minimizes the risk of associated central nervous system side effects.[3]

Signaling Pathway

The activation of 5-HT4 receptors by this compound triggers a Gs-protein coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels are thought to modulate ion channel activity and other downstream effectors, ultimately resulting in an increased probability of acetylcholine vesicle fusion and release into the synaptic cleft. The released acetylcholine then acts on muscarinic receptors on smooth muscle cells to induce contraction.

Experimental Protocols

The investigation of this compound's pharmacodynamics in isolated gut tissue predominantly relies on the organ bath technique. This ex vivo method allows for the controlled study of tissue contractility in response to pharmacological agents.

Isolated Gut Tissue Preparation (Guinea Pig Ileum Model)

-

Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig (250-350g) following institutionally approved ethical guidelines. Perform a laparotomy to expose the abdominal cavity and locate the ileocecal junction. Carefully excise a terminal segment of the ileum (approximately 10-15 cm).[1]

-

Tissue Cleaning and Segmentation: Place the excised tissue in a petri dish containing warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).[1] Gently flush the lumen of the ileum segment with the same solution to remove its contents. Cut the ileum into segments of 2-3 cm in length.[1] For studies focusing on neuronal effects, the longitudinal muscle with the myenteric plexus attached can be carefully dissected.

Organ Bath Setup and Contractility Measurement

-

Mounting the Tissue: Mount a segment of the prepared ileum in a 10-20 mL organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[1][6] Attach one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric or isotonic force-displacement transducer.[1][7]

-

Equilibration: Apply a resting tension of 0.5 to 1.0 gram to the tissue and allow it to equilibrate for a stabilization period of 30-60 minutes.[1][6] During this time, wash the tissue with fresh physiological solution every 15 minutes.[1]

-

Drug Administration and Response Recording: Introduce this compound and other test agents into the organ bath in a cumulative or non-cumulative manner. Record the contractile response (in grams of tension) for each concentration using a data acquisition system.[7]

-

Data Analysis: Construct concentration-response curves to determine parameters such as EC50 (the concentration of an agonist that produces 50% of the maximal response) and Emax (the maximal response). For antagonists, the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve) can be calculated to quantify its potency.

Acetylcholine Release Assay

-

Tissue Preparation and Radiolabeling: Prepare longitudinal muscle-myenteric plexus strips from the guinea pig ileum. Incubate the tissue with [3H]-choline to allow for its uptake and conversion to radiolabeled acetylcholine.[3][8]

-

Superfusion and Stimulation: Place the radiolabeled tissue in a superfusion chamber and perfuse with a physiological salt solution. Collect fractions of the superfusate at regular intervals. Stimulate acetylcholine release using electrical field stimulation or chemical agents like high potassium chloride.[8]

-

Measurement of Radioactivity: Determine the amount of radioactivity in the collected fractions using liquid scintillation counting. The amount of tritium released is indicative of the amount of [3H]-acetylcholine released from the myenteric plexus.[8]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for this compound's effects on isolated gut tissue from various studies.

| Parameter | Tissue Preparation | Value | Reference |

| EC50 | Guinea Pig Gastroduodenal (Antroduodenal Coordination) | 1.9 x 10⁻⁷ M | [9] |

| EC50 | Guinea Pig Ileum (Enhancement of electrical stimulation) | 9.2 x 10⁻⁹ M | [9] |

| EC50 | Guinea Pig Colon Ascendens (Contraction) | 3.5 x 10⁻⁸ M | [9] |

Table 1: Potency (EC50) of this compound in Various Isolated Gut Preparations.

| Parameter | Effect | Tissue Preparation | Value | Reference |

| IC50 | Antagonism of Phenylephrine-induced relaxation | Guinea Pig Gastroduodenal | 9.1 x 10⁻⁷ M | [9] |

| IC50 | Antagonism of Dopamine-induced relaxation | Guinea Pig Gastroduodenal | 1.7 x 10⁻⁶ M | [9] |

| IC50 | Antagonism of Isoproterenol-induced relaxation | Guinea Pig Gastroduodenal | 2.4 x 10⁻⁶ M | [9] |

| IC50 | Antagonism of 5-HT-induced relaxation | Guinea Pig Gastroduodenal | 1.2 x 10⁻⁶ M | [9] |

Table 2: Inhibitory Potency (IC50) of this compound against Induced Gastric Relaxation.

Note: Data on Emax and pA2 values for this compound are less consistently reported in the literature.

Conclusion

The pharmacodynamic profile of this compound in isolated gut tissue is characterized by its potent agonistic activity at 5-HT4 receptors on enteric neurons, leading to an indirect cholinergic stimulation of smooth muscle contraction. The isolated organ bath technique remains a cornerstone for elucidating the mechanisms of action and quantifying the potency of prokinetic agents like this compound. The data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of gastrointestinal motility. Further research to delineate the full downstream signaling cascade and to establish a more comprehensive set of quantitative pharmacodynamic parameters will continue to refine our understanding of this class of drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct evidence for a release of acetylcholine from the myenteric plexus of guinea pig small intestine by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a new gastrointestinal prokinetic substance, on interdigestive and postprandial motor activity of the distal oesophagus in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 8. Impaired acetylcholine release from the myenteric plexus of Trichinella-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]

A Technical Guide to the Effects of Cisapride on Acetylcholine Release in the Myenteric Plexus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cisapride is a substituted piperidinyl benzamide compound recognized for its prokinetic properties, enhancing motility throughout the gastrointestinal (GI) tract.[1] Its primary mechanism of action is the facilitation of acetylcholine (ACh) release from the nerve endings within the myenteric plexus.[2] This action is predominantly mediated through its agonistic activity at serotonin 5-HT₄ receptors located on cholinergic enteric neurons.[3] By augmenting the physiological release of ACh, this compound indirectly stimulates smooth muscle contraction and enhances peristalsis.[2] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize the impact of this compound on cholinergic neurotransmission in the gut. While its clinical use has been restricted due to cardiac side effects, the study of this compound continues to provide a valuable model for understanding serotonergic modulation of enteric nervous system function.[2][3]

Core Mechanism of Action

This compound's prokinetic effects are primarily attributable to its function as a serotonin 5-HT₄ receptor agonist.[4] The myenteric plexus, a crucial network of neurons controlling GI motility, contains cholinergic neurons that are equipped with these receptors.

The sequence of events is as follows:

-

Receptor Binding: this compound binds to and activates 5-HT₄ receptors on the presynaptic terminals of cholinergic neurons within the myenteric plexus.[2]

-

G-Protein Activation: The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively linked to adenylyl cyclase via a stimulatory G-protein (Gs).

-

Second Messenger Cascade: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP activates Protein Kinase A.

-

Modulation of Ion Channels: PKA is thought to phosphorylate specific ion channels, likely calcium (Ca²⁺) channels, leading to an increased probability of their opening upon neuronal depolarization.

-

Enhanced Acetylcholine Release: The augmented influx of Ca²⁺ into the presynaptic terminal enhances the fusion of acetylcholine-containing vesicles with the neuronal membrane, resulting in increased ACh release into the synaptic cleft.[5]

-

Muscarinic Receptor Stimulation: The released ACh then acts on muscarinic receptors on adjacent smooth muscle cells, triggering depolarization and contraction, which manifests as increased gastrointestinal motility.

Beyond its primary 5-HT₄ agonism, this compound also exhibits other serotonergic properties that can influence its overall effect. At low concentrations, it can act as a 5-HT₁ receptor antagonist, which may contribute to its enhancement of ACh release by blocking an inhibitory serotonergic pathway.[6] It also has 5-HT₃ receptor antagonist properties, though its prokinetic effects are mainly attributed to 5-HT₄ activation.[2][6]

Mandatory Visualization: Signaling Pathway

References

- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]

- 3. This compound | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride's Prokinetic Action: A Deep Dive into its Role in Gastrointestinal Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride is a gastroprokinetic agent that has been utilized to enhance gastrointestinal motility. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms by which this compound stimulates gastrointestinal smooth muscle contraction. The primary mechanism of action involves its function as a serotonin 5-HT₄ receptor agonist, which facilitates the release of acetylcholine from the myenteric plexus, thereby indirectly stimulating smooth muscle contraction. Evidence also suggests a potential direct, albeit less significant, action on smooth muscle cells. This document details the key experimental findings that have elucidated these mechanisms, presenting quantitative data in structured tables, providing comprehensive experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action: A Two-Pronged Approach

This compound's primary role in promoting gastrointestinal motility stems from its agonistic activity at the serotonin 5-HT₄ receptors located on enteric neurons.[1][2] This interaction initiates a signaling cascade that enhances the release of acetylcholine (ACh) at the neuromuscular junction within the myenteric plexus.[1][2][3][4] Acetylcholine, a key excitatory neurotransmitter in the gut, then binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their depolarization and subsequent contraction.

While the indirect, ACh-mediated pathway is considered the principal mechanism, some studies suggest that this compound may also exert a direct effect on gastrointestinal smooth muscle.[5] However, the contribution of this direct action to its overall prokinetic effect is considered to be of lesser importance compared to its impact on acetylcholine release.[5]

The 5-HT₄ Receptor-Mediated Signaling Pathway

The activation of 5-HT₄ receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to a stimulatory G-protein (Gs).[6][7] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7][8][9][10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][8][9][10] PKA then phosphorylates downstream targets, ultimately facilitating the release of acetylcholine from the presynaptic nerve terminal.

Quantitative Analysis of this compound's Effects

The prokinetic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its receptor binding affinity and its impact on smooth muscle contraction.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| 5-HT₄ | [³H]-GR113808 | Human Caudate | 158.48 | [11] |

Table 2: Dose-Dependent Effects of this compound on Gastrointestinal Smooth Muscle Contraction (In Vitro)

| Tissue | Species | Concentration (nM) | Effect | Reference |

| Antrum | Guinea Pig | 4 | Enhancement of baseline activity | [5][8] |

| Antrum | Guinea Pig | 40 | Enhancement of baseline activity | [5][8] |

| Antrum | Guinea Pig | 400 | Enhancement of baseline activity | [5][8] |

| Ileum | Guinea Pig | 4 | Contraction | [5][8] |

| Ileum | Guinea Pig | 40 | Contraction | [5][8] |

| Ileum | Guinea Pig | 400 | Contraction | [5][8] |

| Colon | Guinea Pig | 4 | Contraction | [5][8] |

| Colon | Guinea Pig | 40 | Contraction | [5][8] |

| Colon | Guinea Pig | 400 | Contraction | [5][8] |

| Antrum, Ileum, Colon | Guinea Pig | 4000 (4 µM) | Inhibition | [5][8] |

Key Experimental Protocols

The following sections provide detailed methodologies for two fundamental assays used to characterize the prokinetic activity of this compound.

In Vitro Smooth Muscle Contractility Assay

This protocol details the measurement of smooth muscle contraction in response to this compound using an isolated organ bath system.

Objective: To quantify the contractile response of isolated gastrointestinal smooth muscle strips to varying concentrations of this compound.

Materials:

-

Isolated gastrointestinal tissue (e.g., guinea pig ileum, colon)

-

Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

-

This compound stock solution

-

Acetylcholine (ACh) and other relevant agonists/antagonists

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Isolate the desired segment of the gastrointestinal tract and place it in chilled Krebs-Ringer solution.

-

Carefully remove the mucosa and submucosa to obtain a preparation of the longitudinal or circular muscle layer with the myenteric plexus intact.

-

Cut the muscle into strips of appropriate size (e.g., 1-2 cm in length).

-

-

Mounting the Tissue:

-

Suspend each muscle strip vertically in an organ bath chamber containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).

-

During equilibration, wash the tissue with fresh Krebs-Ringer solution every 15-20 minutes.

-

-

Viability Check:

-

After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 60 mM) or a supramaximal concentration of acetylcholine.

-

-

Drug Administration:

-

Once a stable baseline is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

-

Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

-

-

Data Recording and Analysis:

-

Continuously record the isometric tension generated by the muscle strips.

-

Measure the amplitude of the contraction (in grams or millinewtons) for each concentration of this compound.

-

Construct a dose-response curve by plotting the contractile response against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).

-

[³H]-Acetylcholine Release Assay

This protocol describes a method to measure the release of radiolabeled acetylcholine from myenteric plexus-longitudinal muscle preparations.

Objective: To determine the effect of this compound on the release of acetylcholine from enteric neurons.

Materials:

-

Myenteric plexus-longitudinal muscle preparations

-

Krebs-Ringer solution

-

[³H]-Choline

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

This compound stock solution

-

Tetrodotoxin (TTX) and other relevant channel blockers

Procedure:

-

Tissue Preparation and Loading:

-

Prepare myenteric plexus-longitudinal muscle strips as described in the contractility assay protocol.

-

Incubate the tissue strips in Krebs-Ringer solution containing [³H]-choline for a specific period (e.g., 30-60 minutes) to allow for the uptake of the radiolabel and its conversion to [³H]-acetylcholine.

-

-

Superfusion:

-

Transfer the loaded tissue to a superfusion chamber and continuously perfuse with warmed (37°C) and oxygenated Krebs-Ringer solution at a constant flow rate.

-

-

Sample Collection:

-

Collect the superfusate in fractions at regular intervals (e.g., every 2-5 minutes) into scintillation vials.

-

-

Stimulation:

-

After a washout period to establish a stable baseline of [³H] outflow, stimulate the tissue to evoke acetylcholine release. This can be done by:

-

Electrical Field Stimulation (EFS): Apply electrical pulses of defined frequency, duration, and voltage.

-

Chemical Depolarization: Perfuse with a high concentration of KCl.

-

-

-

Drug Application:

-

To test the effect of this compound, introduce the drug into the superfusion medium before and during the stimulation period.

-

-

Radioactivity Measurement:

-

Add scintillation fluid to each collected fraction.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the fractional release of tritium for each sample (DPM in the sample / total DPM remaining in the tissue at that time).

-

Compare the evoked release of [³H]-acetylcholine in the presence and absence of this compound to determine its effect.

-

Conclusion

This compound enhances gastrointestinal smooth muscle contraction primarily through its action as a 5-HT₄ receptor agonist on enteric neurons, leading to increased acetylcholine release. While a direct effect on smooth muscle has been postulated, its contribution is likely minor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate gastrointestinal motility. The visualization of the signaling pathway and experimental workflows further clarifies the complex mechanisms underlying this compound's prokinetic effects.

References

- 1. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]

- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the cholinergic control mechanisms of gastrointestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

Beyond the 5-HT4 Receptor: An In-depth Technical Guide to the Molecular Targets of Cisapride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride, a substituted piperidinyl benzamide, was once widely prescribed as a gastroprokinetic agent to treat various gastrointestinal motility disorders.[1][2] Its primary mechanism of action is the agonism of serotonin 5-HT4 receptors, which enhances acetylcholine release in the myenteric plexus, thereby stimulating gastrointestinal motility.[1][3] However, this compound was withdrawn from many markets due to severe cardiac side effects, including long QT syndrome and torsades de pointes, which are unrelated to its 5-HT4 receptor activity.[4][5] This has led to extensive research into its off-target molecular interactions.

This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the 5-HT4 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. This document summarizes key quantitative data, details experimental protocols used to elucidate these interactions, and provides visualizations of relevant signaling pathways and experimental workflows.

Cardiac Ion Channels: The Primary Source of Cardiotoxicity

This compound's most significant off-target effects are on cardiac ion channels, which are responsible for its proarrhythmic properties. The primary target in this regard is the hERG potassium channel.

hERG (human Ether-à-go-go-Related Gene) Potassium Channel (KCNH2)

Blockade of the hERG channel, which conducts the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes, is the principal mechanism underlying this compound-induced QT prolongation and torsades de pointes.[6][7]

| Parameter | Value (nM) | Cell Line | Temperature (°C) | Experimental Condition | Reference |

| IC50 | 6.5 | HEK293 | 22 | Whole-cell patch clamp | [7] |

| IC50 | 44.5 | Mammalian cells | Not specified | 2s depolarization to +20 mV, tail currents at -40 mV | [6] |

| IC50 | 6.7 | Mammalian cells | Not specified | 20s depolarization to +20 mV | [6] |

| IC50 | 9.4 | Not specified | Not specified | Not specified | [8] |

| EC50 | 140 | Not specified | Not specified | 5-HT4 receptor agonism | [8] |

The inhibitory effect of this compound on hERG channels is typically assessed using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[6][7]

-

Cell Culture and Transfection: HEK293 or CHO cells are cultured under standard conditions and stably transfected with the hERG cDNA.

-

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution usually contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Voltage Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit hERG currents, depolarizing voltage steps are applied. For example, a 2-second step to +20 mV followed by a repolarizing step to -40 mV to measure tail currents.[6]

-

The effect of this compound is determined by perfusing the cells with known concentrations of the drug and measuring the reduction in current amplitude.

-

-

Data Analysis:

-

The concentration-response curve for this compound-induced block is plotted, and the IC50 value is calculated by fitting the data to the Hill equation.

-

The interaction of this compound with the hERG channel is a direct blockade. The drug binds to the open and/or inactivated state of the channel, thereby preventing the efflux of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolongation of the action potential duration, which manifests as a long QT interval on the electrocardiogram.

Other Cardiac Potassium Channels

This compound also interacts with other cardiac potassium channels, although with significantly lower affinity than for hERG.

| Channel | Parameter | Value (µM) | Cell Line | Experimental Condition | Reference |

| Kv1.5 | IC50 | 21.2 | Mammalian cells | Whole-cell patch clamp | [6] |

| Kv4.3 | IC50 | 9.8 | CHO cells | Whole-cell patch clamp | Not specified in provided context |

| KATP | Ki | ~20 | Rat ventricular myocytes | Patch clamp | [9] |

The experimental protocols for assessing this compound's effects on Kv1.5, Kv4.3, and KATP channels are similar to that described for the hERG channel, utilizing whole-cell patch-clamp recordings in appropriate cell lines expressing the channel of interest.[6][9] Specific voltage protocols are designed to isolate the currents conducted by each channel type.

Similar to its interaction with hERG, this compound acts as a direct blocker of these other potassium channels. However, the lower affinity suggests that these interactions are less likely to be clinically significant at therapeutic concentrations, except in cases of overdose or drug-drug interactions that significantly increase this compound plasma levels.

L-type Calcium Channels

There is evidence to suggest that this compound can also inhibit L-type calcium channels, which could contribute to its complex cardiac effects. However, this interaction appears to be of lower affinity.

G-Protein Coupled Receptors (GPCRs)

Beyond its primary target, the 5-HT4 receptor, this compound has been shown to interact with other GPCRs, including muscarinic, other serotonin, and dopamine receptors.

Muscarinic M2 Receptors

This compound can act on muscarinic M2 receptors to induce contraction of gastric smooth muscle.

| Parameter | Value | Species | Tissue | Experimental Assay | Reference |

| EC50 | 10⁻¹¹ M | Guinea pig | Gastric myocytes | Contraction assay | |

| Ki | 6.51 x 10⁻⁵ M | Guinea pig | Gastric smooth muscle | [³H]N-methylscopolamine binding |

-

Tissue Preparation: Gastric smooth muscle is isolated from guinea pigs.

-

Radioligand Binding Assay:

-

Membrane preparations from the smooth muscle are incubated with the radiolabeled muscarinic antagonist [³H]N-methylscopolamine and varying concentrations of this compound.

-

The displacement of the radioligand by this compound is measured, and the Ki value is calculated using the Cheng-Prusoff equation.

-

-

Functional Assay (Myocyte Contraction):

-

Isolated gastric myocytes are exposed to increasing concentrations of this compound.

-

The resulting cell contraction is measured, and the EC50 value is determined.

-

The activation of muscarinic M2 receptors by this compound in gastric smooth muscle is coupled to the phosphoinositide signaling pathway. This leads to the generation of inositol 1,4,5-trisphosphate (IP3), which in turn mobilizes intracellular calcium, leading to muscle contraction.

5-HT3 Receptors

Dopamine D2 Receptors

Similar to its interaction with 5-HT3 receptors, this compound is reported to have a weak affinity for dopamine D2 receptors. This is in contrast to metoclopramide, another prokinetic agent with significant D2 receptor antagonist activity. The low affinity of this compound for D2 receptors explains its lack of central antidopaminergic side effects. Quantitative binding data (Ki) are not consistently reported, indicating that this is not a primary or high-affinity target.

Conclusion

While the prokinetic effects of this compound are primarily mediated through its agonist activity at 5-HT4 receptors, its overall pharmacological profile is complex, with significant interactions at several other molecular targets. The most clinically relevant of these off-target interactions is the high-affinity blockade of the hERG potassium channel, which is responsible for the drug's cardiotoxicity. This compound also interacts with other cardiac ion channels and G-protein coupled receptors, albeit with lower affinities.

A thorough understanding of these off-target interactions is crucial for the development of safer prokinetic agents and for predicting potential drug-drug interactions. The data and experimental protocols summarized in this guide provide a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the clinical implications of all of this compound's molecular interactions.

References

- 1. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. 5601 [pdspdb.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and 5-hydroxytryptamine enhance motility in the canine antrum via separate pathways, not involving 5-hydroxytryptamine1,2,3,4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity dopamine D2 receptor radioligands. 2. [125I]epidepride, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride's Interaction with Muscarinic Receptors in Gastric Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a prokinetic benzamide derivative that was previously used to treat gastrointestinal disorders characterized by impaired motility. Its primary mechanism of action involves the facilitation of acetylcholine release from the myenteric plexus through agonism at serotonin 5-HT4 receptors.[1][2] The released acetylcholine then acts on muscarinic receptors on gastric smooth muscle cells (myocytes) to induce contraction. However, evidence also suggests a direct interaction of this compound with muscarinic receptors on gastric myocytes, contributing to its prokinetic effects.[3] This technical guide provides an in-depth analysis of the interaction between this compound and muscarinic receptors in gastric myocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Interaction

The following tables summarize the key quantitative parameters defining the interaction of this compound with muscarinic receptors in gastric myocytes, primarily derived from studies on guinea pig models.

Table 1: Functional Potency of this compound in Gastric Myocyte Contraction

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 1 x 10-11 M | Guinea Pig Gastric Myocytes | [3] |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to induce 50% of the maximal contraction in isolated gastric myocytes.

Table 2: Binding Affinity of this compound for Muscarinic Receptors

| Parameter | Value | Radioligand | Species/Tissue | Reference |

| Ki | 6.51 x 10-5 M | [3H]N-methylscopolamine | Guinea Pig Gastric Smooth Muscle | [3] |

Ki (Inhibition constant) indicates the binding affinity of this compound to the muscarinic receptor population. A higher Ki value signifies lower binding affinity.

Table 3: this compound-Induced Second Messenger Production

| Parameter | Condition | Result | Species/Tissue | Reference |

| Inositol 1,4,5-Trisphosphate (IP3) Production | This compound (10-6 M) at 30 sec | 73.8 ± 7.6% increase | Guinea Pig Gastric Myocytes | [3] |

| This compound (10-6 M) at 2 min | >130% increase | Guinea Pig Gastric Myocytes | [3] |

This data indicates that this compound stimulates the production of the second messenger IP3, which is a hallmark of Gq-coupled receptor activation, a characteristic of certain muscarinic receptor subtypes.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers aiming to replicate or build upon these findings.

Isolation of Gastric Myocytes

This protocol is based on methods for isolating smooth muscle cells from guinea pig stomach.[4]

Objective: To obtain a suspension of viable, individual gastric myocytes for in vitro functional assays.

Materials:

-

Guinea pig stomach

-

Collagenase (Type II)

-

Dispase II

-

Percoll density gradient solution

-

Physiological salt solution (PSS) containing (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose; pH 7.4.

Procedure:

-

Euthanize a guinea pig according to approved animal care protocols.

-

Excise the stomach and place it in ice-cold PSS.

-

Open the stomach along the greater curvature and remove the mucosal layer by gentle scraping.

-

Cut the remaining muscularis layer into small strips (1-2 mm wide).

-

Incubate the muscle strips in a digestion solution containing collagenase and dispase in PSS at 37°C with gentle agitation for 30-60 minutes, or until the tissue is softened.

-

Gently triturate the digested tissue with a wide-bore pipette to release individual myocytes.

-

Filter the cell suspension through a fine mesh to remove undigested tissue.

-

Purify the myocytes from other cell types by centrifugation over a Percoll density gradient.

-

Collect the myocyte layer, wash with PSS, and resuspend in fresh PSS for immediate use in contraction assays.

-

Cell viability can be assessed using the trypan blue exclusion method.

Myocyte Contraction Assay

Objective: To measure the contractile response of isolated gastric myocytes to this compound.

Materials:

-

Isolated gastric myocyte suspension

-

This compound stock solution

-

Microscope with a calibrated micrometer or a cell length detection system

-

Temperature-controlled chamber

Procedure:

-

Place a small volume of the myocyte suspension in a temperature-controlled chamber on the microscope stage, maintained at 37°C.

-

Allow the cells to settle and equilibrate for a few minutes.

-

Record the resting length of several individual, rod-shaped myocytes.

-

Add this compound at various concentrations to the chamber.

-

After a set incubation period (e.g., 30 seconds), record the length of the same myocytes.

-

The contractile response is calculated as the percentage decrease in cell length from the resting length.

-

Generate a concentration-response curve by plotting the percentage of contraction against the logarithm of the this compound concentration to determine the EC50 value.

Radioligand Binding Assay

This protocol is a general framework for a competitive binding assay using [3H]N-methylscopolamine ([3H]NMS) to determine the binding affinity of this compound for muscarinic receptors in gastric smooth muscle membranes.[3][5][6][7]

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Gastric smooth muscle membrane preparation

-

[3H]N-methylscopolamine (radioligand)

-

This compound (unlabeled competitor)

-

Atropine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a homogenate of gastric smooth muscle tissue and isolate the membrane fraction by differential centrifugation.

-

In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of [3H]NMS and varying concentrations of unlabeled this compound.

-

Include tubes for total binding (only [3H]NMS and membranes) and non-specific binding (with an excess of atropine to saturate all specific binding sites).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]NMS binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

Objective: To measure the effect of this compound on the production of inositol 1,4,5-trisphosphate (IP3) in gastric myocytes.

Materials:

-

Isolated gastric myocytes

-

[3H]myo-inositol

-

This compound

-

Lithium chloride (LiCl)

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Pre-label the isolated gastric myocytes by incubating them with [3H]myo-inositol in a suitable medium for several hours to allow for its incorporation into membrane phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the labeled cells with LiCl, which inhibits the degradation of inositol phosphates, thus allowing them to accumulate.

-

Stimulate the cells with this compound for various time points (e.g., 30 seconds, 2 minutes).

-

Terminate the reaction by adding ice-cold PCA to precipitate proteins and lipids.

-

Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.

-

Elute the different inositol phosphates with increasing concentrations of ammonium formate/formic acid.

-

Collect the fraction containing IP3 and measure its radioactivity using a liquid scintillation counter.

-

Express the results as the percentage increase in [3H]IP3 accumulation over the basal (unstimulated) level.

Signaling Pathways and Mechanisms of Action

This compound's prokinetic effect on gastric myocytes is primarily mediated through an indirect cholinergic mechanism, with evidence also supporting a direct interaction with muscarinic receptors.

Indirect Cholinergic Mechanism

The predominant mechanism of action of this compound is its agonist activity at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus.[1][2] Activation of these Gs-coupled receptors leads to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of acetylcholine (ACh) release into the neuromuscular junction. This released ACh then acts on postsynaptic muscarinic receptors on the gastric myocytes to induce contraction.

Direct Interaction with Muscarinic Receptors

Studies on isolated guinea pig gastric myocytes have demonstrated that this compound can directly induce contraction in the absence of neuronal input.[3] This effect is antagonized by atropine, a non-selective muscarinic antagonist, and by 4-DAMP, a selective M2/M3 antagonist, but not by the M1-selective antagonist pirenzepine. This suggests a direct interaction with M2 or M3 muscarinic receptor subtypes on the myocyte membrane. The finding that this compound stimulates IP3 production further supports the involvement of Gq-coupled muscarinic receptors (typically M3). However, the primary study points towards a specific interaction with "glandular M2" receptors, which may exhibit atypical signaling properties in this cell type.[3]

The downstream signaling cascade following direct muscarinic receptor activation by this compound involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Conclusion

This compound's interaction with the cholinergic system in gastric myocytes is multifaceted. While its primary therapeutic effect is attributed to the enhancement of acetylcholine release via 5-HT4 receptor agonism, there is compelling evidence for a direct, albeit lower affinity, interaction with muscarinic receptors on the smooth muscle cells themselves. This direct action, likely mediated through M2/M3 receptors and the subsequent generation of inositol trisphosphate, contributes to the overall prokinetic effect of the drug. A thorough understanding of these dual mechanisms is crucial for the development of more selective and safer prokinetic agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.

References

- 1. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts on muscarinic (glandular M2) receptors to induce contraction of isolated gastric myocytes: mediation via a calcium-phosphoinositide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discrepancies in the specific activity of 3H-N-methylscopolamine as determined by mass spectrometry and radioreceptor assay due to racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct binding studies on ileal and cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride's Impact on Gut-Brain Axis Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride, a substituted piperidinyl benzamide, was once a widely utilized prokinetic agent for various gastrointestinal motility disorders. Its primary mechanism of action involves the agonism of serotonin type 4 (5-HT4) receptors in the enteric nervous system, which facilitates the release of acetylcholine and subsequently enhances gut motility. This guide provides an in-depth technical overview of this compound's pharmacological profile, its intricate signaling pathways within the gut, and its consequential impact on the bidirectional communication of the gut-brain axis. Despite its efficacy, the clinical use of this compound has been severely restricted due to significant cardiovascular risks associated with its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document will detail the experimental methodologies used to elucidate these mechanisms and present key quantitative data in a structured format to facilitate a comprehensive understanding of this compound's complex biological activities.

Introduction

The gut-brain axis is a complex, bidirectional communication network that integrates the gastrointestinal system and the central nervous system. This intricate interplay is mediated by a variety of signaling molecules, including neurotransmitters, hormones, and metabolites, which travel via neural, endocrine, and immune pathways. Serotonin (5-HT), predominantly produced in the gut, is a key player in this communication, influencing both gut function and brain activity.[1][2][3]

This compound emerged as a significant therapeutic agent for motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD) by targeting the serotonergic system within the gut.[4][5][6] It enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist, which indirectly stimulates the release of acetylcholine in the enteric nervous system.[4][7] However, the therapeutic promise of this compound was overshadowed by reports of serious cardiac arrhythmias, leading to its withdrawal from many markets.[8] This was later attributed to its high-affinity blockade of the hERG potassium channel, a critical component of cardiac repolarization.[9][10][11]

This technical guide will provide a detailed examination of this compound's mechanism of action, its effects on gut-brain signaling, and the experimental protocols used to characterize its pharmacological and toxicological properties.

Pharmacodynamics of this compound

This compound's biological effects are primarily mediated by its interaction with two key proteins: the 5-HT4 receptor and the hERG potassium channel.

5-HT4 Receptor Agonism and Prokinetic Effects

This compound's prokinetic properties stem from its activity as a potent agonist at 5-HT4 receptors located on enteric neurons.[7] This agonism initiates a signaling cascade that results in the enhanced release of acetylcholine (ACh) from the myenteric plexus, leading to increased smooth muscle contraction and coordinated peristalsis throughout the gastrointestinal tract.[7][12]

dot

This compound's 5-HT4 Receptor Agonist Signaling Pathway.

hERG Potassium Channel Blockade and Cardiotoxicity

A critical off-target effect of this compound is its potent blockade of the hERG (KCNH2) voltage-gated potassium channel.[9][10][11] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound prolongs the QT interval of the electrocardiogram, which can lead to life-threatening ventricular arrhythmias, including Torsades de Pointes.[13]

dot

Mechanism of this compound-induced Cardiotoxicity via hERG Channel Blockade.

Quantitative Data on this compound's Pharmacological Profile

The following tables summarize key quantitative data related to this compound's receptor binding affinity, efficacy, and off-target effects.

| Parameter | Receptor/Channel | Value | Species/System | Reference(s) |

| Ki | 5-HT4 Receptor | 158.48 nM | Human Caudate | [14] |

| EC50 | 5-HT4 Receptor Agonism | 140 nM | Not Specified | [5] |

| IC50 | hERG K⁺ Channel Blockade | 6.5 nM - 44.5 nM | HEK293 cells, CHO-K1 cells | [9][10][11][15] |

| IC50 | hERG K⁺ Channel Blockade | 9 nM | Rabbit Cardiomyocytes | [13] |

| Parameter | Effect | Value | Species/System | Reference(s) |

| Acetylcholine Release | Potentiation of fast nicotinic EPSPs | 10 nM - 1 µM | Guinea Pig Ileum | [12] |

| Gut Motility | Enhancement of baseline activity | 4, 40, and 400 nM | Guinea Pig Antrum, Ileum, and Colon | [16] |

This compound's Impact on the Gut-Brain Axis

This compound's influence on the gut-brain axis is primarily mediated through its modulation of the enteric serotonergic system, which has downstream effects on vagal afferent signaling.

Enteric Nervous System Modulation

By acting on 5-HT4 receptors within the enteric nervous system, this compound not only enhances acetylcholine release but also influences the complex interplay of various neurotransmitters that regulate gut function and communicate with the central nervous system.[7][17] The enteric nervous system can function independently but is also in constant communication with the brain via the vagus nerve.[18]

Vagal Afferent Signaling